2-Bromo-6-methylnicotinamide
Description
Overview and Historical Context of the Nicotinamide (B372718) Core in Synthetic Organic Chemistry
The exploration of nicotinamide and its derivatives dates back to the early 20th century, with its discovery between 1935 and 1937. wikipedia.org Initially recognized for its role in preventing pellagra, the chemical versatility of the nicotinamide structure soon captured the attention of organic chemists. The pyridine (B92270) ring, with its electron-deficient nature, and the reactive amide group offer multiple sites for functionalization. wikipedia.orguoanbar.edu.iq This has led to the synthesis of a vast library of nicotinamide analogues through various chemical transformations. The development of these derivatives has been instrumental in understanding structure-activity relationships and in the design of molecules with specific biological targets.
Strategic Importance of Halogenation (Bromine) and Methylation in Pyridine Scaffolds
The introduction of halogen atoms, particularly bromine, and methyl groups onto the pyridine ring of nicotinamide is a key strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties. nih.govmt.com
Halogenation (Bromination): The presence of a bromine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mt.com Halogenation of electron-deficient pyridine rings can be challenging and often requires harsh reaction conditions. nih.govyoutube.com However, the resulting halopyridines are valuable intermediates for further chemical modifications, such as cross-coupling reactions, which allow for the introduction of diverse functional groups. nih.gov The carbon-bromine bond serves as a versatile handle for constructing more complex molecular architectures. mt.com
Review of Research Trajectories for Halogenated and Methylated Nicotinamide Analogues
Research into halogenated and methylated nicotinamide analogues has followed several promising trajectories. In medicinal chemistry, these compounds have been investigated for a wide range of therapeutic applications. For instance, various halogenated nicotinamide derivatives have been synthesized and evaluated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net The bromine atom, in particular, has been incorporated to enhance the biological activity of these compounds.
Similarly, the study of methylated nicotinamides has gained significant attention, not only due to the biological importance of N-methylnicotinamide but also as a strategy to fine-tune the properties of synthetic derivatives. Researchers have explored how methylation affects the ability of these compounds to modulate enzyme activity, with a particular focus on enzymes involved in NAD+ metabolism. nih.govfigshare.com The synthesis of various methylated and halogenated nicotinamides has provided valuable insights into the structure-activity relationships governing their biological effects.
Defining the Specific Research Scope for 2-Bromo-6-methylnicotinamide: Identified Gaps and Potential Avenues
While there is a substantial body of research on nicotinamide derivatives, the specific compound This compound remains relatively underexplored. A review of the existing literature reveals a gap in the comprehensive understanding of its synthesis, chemical properties, and potential applications. Although related structures like 2-Bromo-6-methylpyridine and other nicotinamide derivatives have been studied, a dedicated investigation into the unique combination of a bromine atom at the 2-position and a methyl group at the 6-position of the nicotinamide scaffold is lacking. chemicalbook.comgeorgiasouthern.edu
This specific substitution pattern presents several interesting research questions. For example, how does the interplay between the electron-withdrawing bromine atom and the electron-donating methyl group influence the reactivity of the pyridine ring and the amide functionality? What are the precise physicochemical properties of this compound? And what potential applications could arise from its unique structural features?
Potential avenues for research on this compound include:
Development of optimized synthetic routes: While general methods for the synthesis of substituted pyridines exist, developing a high-yielding and scalable synthesis specifically for this compound is a crucial first step.
Thorough characterization of its chemical and physical properties: A detailed analysis of its spectroscopic data (NMR, IR, MS), solubility, and stability would provide a fundamental understanding of the compound.
Exploration of its reactivity: Investigating its susceptibility to nucleophilic aromatic substitution at the bromine-bearing carbon and its participation in various coupling reactions would highlight its utility as a synthetic intermediate.
Screening for biological activity: Given the diverse biological activities of other nicotinamide derivatives, screening this compound for potential therapeutic properties, such as anticancer or antimicrobial effects, could be a fruitful area of investigation.
By focusing on these identified gaps, researchers can unlock the full potential of this compound as a valuable tool in both fundamental chemical research and the development of new functional molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
2-bromo-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H7BrN2O/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3,(H2,9,11) |
InChI Key |
BDGYXTFVDYSAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)N)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 6 Methylnicotinamide and Its Analogues
Multi-step Synthetic Strategies from Pyridine (B92270) Precursors
The synthesis often begins with a readily available pyridine derivative. A logical starting point is 6-methylnicotinic acid or its corresponding ester, methyl 6-methylnicotinate. cymitquimica.com The synthesis of 6-methylnicotinic acid itself can be achieved through the selective oxidation of 2-methyl-5-alkylpyridines, such as 2-methyl-5-ethylpyridine, using nitric acid under elevated temperature and pressure. chemicalbook.comgoogle.com This process selectively oxidizes the alkyl group at the 5-position while leaving the methyl group at the 2-position (which becomes the 6-position in the nicotinic acid product) intact.
An alternative precursor is 2,6-dibromopyridine, which allows for sequential functionalization. georgiasouthern.edu The introduction of functional groups is a key aspect of these early steps, setting the stage for subsequent transformations. For instance, the carboxylic acid group of 6-methylnicotinic acid is a versatile handle for the eventual formation of the amide.
Table 1: Precursor Synthesis via Oxidation
| Starting Material | Reagent | Product | Key Feature |
|---|---|---|---|
| 2-Methyl-5-ethylpyridine | Nitric Acid (HNO₃) | 6-Methylnicotinic acid | Selective oxidation of the C-5 alkyl group. google.com |
Introducing a bromine atom specifically at the C-2 position of the pyridine ring is a critical and often challenging step. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic substitution than benzene, and the position of substitution is highly influenced by existing substituents and reaction conditions.
For substrates like 6-methylnicotinic acid, direct bromination using agents like bromine (Br₂) or N-bromosuccinimide (NBS) can be employed. However, achieving high regioselectivity can be difficult. A more controlled and highly regioselective method involves the use of pyridine N-oxides. tcichemicals.comtcichemicals.com The N-oxide activates the pyridine ring, particularly at the C-2 and C-6 positions, towards nucleophilic attack. A modern approach reported by Baran et al. utilizes p-toluenesulfonic anhydride (B1165640) as an activator and a bromide source like tetrabutylammonium (B224687) bromide. tcichemicals.comtcichemicals.com This method proceeds under mild conditions and avoids harsh reagents like Br₂ or POBr₃, providing C-2 brominated pyridines in high yields. tcichemicals.comtcichemicals.com This strategy can even be part of a one-pot oxidation/bromination sequence. tcichemicals.comtcichemicals.com
Another strategy involves the use of dibromine and triethylamine (B128534) in dibromomethane, which has been shown to be effective for the C-2 bromination of pyridine N-oxide derivatives. researchgate.net The choice of brominating agent and conditions is crucial for maximizing the yield of the desired 2-bromo isomer.
Table 2: C-2 Bromination Methodologies
| Substrate Type | Reagents | Position of Bromination | Advantage |
|---|---|---|---|
| Pyridine N-oxide | p-Toluenesulfonic anhydride, Tetrabutylammonium bromide | C-2 | High regioselectivity, mild conditions. tcichemicals.comtcichemicals.com |
| Pyridine N-oxide | Oxalyl bromide (COBr)₂, Et₃N in CH₂Br₂ | C-2 | Optimized for N-oxide derivatives. researchgate.net |
| 6-Methylnicotinic Acid Derivative | Bromine (Br₂) or N-bromosuccinimide (NBS) | C-2 | Direct approach, conditions need control. |
If the synthesis does not start with a pre-methylated precursor like 6-methylnicotinic acid, a methyl group must be introduced at the C-6 position. Directed metalation is a powerful tool for achieving this regioselectivity. clockss.org By using a directing group on the pyridine ring, a lithium reagent such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can selectively deprotonate the adjacent position, creating a nucleophilic center that can then react with an electrophilic methyl source (e.g., methyl iodide). clockss.org
Alternatively, metal-free methylation methods have been developed. For instance, pyridine N-oxides can be methylated at the C-2 and C-6 positions using peroxides as the methylating agent under inert atmosphere and elevated temperatures. researchgate.net Transition-metal catalyzed C-H activation is another advanced strategy. Rhodium(I)-catalyzed reactions, for example, can achieve C6-selective alkylation of 2-pyridone systems. researchgate.net
The final key transformation is the conversion of the carboxylic acid group (or its ester derivative) at the C-3 position into a primary amide (carboxamide). This is a standard reaction in organic synthesis, but optimization is key to achieving high yields, especially with a decorated and potentially sensitive pyridine ring.
Starting from the carboxylic acid (e.g., 2-Bromo-6-methylnicotinic acid), the reaction typically involves an activation step followed by treatment with an ammonia (B1221849) source. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride intermediate, which then readily reacts with ammonia or ammonium (B1175870) hydroxide.
If starting from an ester, such as methyl 2-bromo-6-methylnicotinate, amidation can be achieved by direct treatment with ammonia, often in a solvent like methanol (B129727) under controlled temperature conditions. nih.gov For instance, the synthesis of β-nicotinamide riboside involves a highly efficient amidation of an ester intermediate using a solution of ammonia in methanol at 0 °C. nih.gov Careful control of temperature and reaction time is crucial to minimize side reactions and maximize the yield of the desired nicotinamide (B372718) product. nih.gov
Innovative and Efficient Synthetic Protocols
Beyond linear, step-by-step approaches, modern organic synthesis emphasizes efficiency through protocols that build molecular complexity rapidly.
Convergent and divergent strategies offer elegant and flexible routes to 2-Bromo-6-methylnicotinamide and its analogues.
A divergent synthesis starts from a common intermediate that is then elaborated into a library of related compounds. For example, a core intermediate like 2,6-dichloro-4-methylnicotinic acid can be a versatile starting point. figshare.com From this single precursor, different nucleophiles can be introduced at the 2- and 6-positions, and the carboxylic acid can be converted to a range of amides. This is particularly useful for medicinal chemistry applications where many analogues of a lead compound are needed for structure-activity relationship (SAR) studies. Another divergent approach uses a Suzuki cross-coupling reaction on a di-halogenated pyridine, exploiting the different reactivities of leaving groups (e.g., -Br vs. -Cl) to introduce substituents in a stepwise and controlled manner. nih.gov
One-Pot and Streamlined Syntheses for Enhanced Scalability
In the context of nicotinamide derivatives, streamlined approaches are prized for being affordable, cost-effective, and high-yielding. orientjchem.orgresearchgate.net A key strategy involves reducing the number of reaction steps, which directly translates to less strenuous procedures and a higher purity of the final organic compound. researchgate.net For instance, synthetic routes designed to be shorter and more efficient are considered superior to earlier, more complex methods. researchgate.net The use of versatile reagents that can facilitate multiple transformations, such as titanium isopropoxide in both reductive aminations and SNAr couplings, exemplifies the elegance of a streamlined process. researchgate.net While a direct one-pot synthesis for this compound is not prominently documented, the principles are widely applied to analogous structures, demonstrating the potential for creating large libraries of biologically active organic compounds with greater efficiency. researchgate.net The purification of complex products often involves aqueous solutions and specialized resins to remove residual catalysts, a critical step in scalable syntheses. acs.org
High-Temperature and Pressure-Assisted Methods (e.g., Pressure Tube Reactions)
To drive challenging reactions toward completion, particularly those involving less reactive aromatic systems, chemists often employ high-temperature and pressure-assisted conditions. These methods can significantly increase reaction rates and improve yields for transformations that are sluggish at atmospheric pressure.
Pressure tubes and high-pressure autoclaves are common tools for these syntheses. For example, the synthesis of 2-amino-6-methylnicotinonitrile, a related precursor, is conducted in a high-pressure autoclave at 180°C for 60 hours. google.com Similarly, the synthesis of 2-Bromo-6-methylaminopyridine, an analogue, has been successfully achieved using a pressure tube method with high heat to push the reaction forward. georgiasouthern.edu Microwave-assisted synthesis is another prominent high-temperature technique; a patent describes the use of a microwave tube to heat a reaction mixture to 150°C to synthesize a heteroaryl-substituted nicotinamide compound. google.com These methods are particularly effective for amination and substitution reactions on the pyridine ring.
Table 1: Examples of High-Temperature and Pressure-Assisted Reactions for Nicotinamide Analogues
| Method | Compound/Analogue | Temperature | Pressure | Apparatus | Reference |
|---|---|---|---|---|---|
| Ammonolysis | 2-amino-6-methylnicotinonitrile | 180°C | High | High-pressure autoclave | google.com |
| Amination | 2-Bromo-6-methylaminopyridine | High | High | Pressure tube | georgiasouthern.edu |
| Cross-Coupling | Heteroaryl substituted nicotinamide | 150°C | Not specified | Microwave tube | google.com |
| Amination | Amino-substituted pyridines | 170°C | High | Pressure reactor | nih.gov |
Sustainable Chemistry Principles in this compound Synthesis
The increasing focus on environmental sustainability has profoundly influenced modern organic synthesis. researchgate.net The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are now central to the development of new synthetic routes for pharmaceuticals and their intermediates. kccollege.ac.innih.gov This involves a holistic approach considering the entire lifecycle of a chemical process, from starting materials to final product, with a goal of minimizing environmental impact. acs.org
Catalyst Design and Implementation of Green Solvents for Reduced Environmental Impact
A cornerstone of green synthesis is the use of efficient catalysts and environmentally benign solvents. sci-hub.red Catalysts are preferred over stoichiometric reagents as they are used in smaller quantities and can be recycled, reducing waste. kccollege.ac.in In the synthesis of nicotinamide analogues, catalyst design focuses on affordability and efficiency. orientjchem.orgresearchgate.net For example, titanium isopropoxide has been identified as a cost-effective reagent for key transformations. orientjchem.orgresearchgate.net Palladium-based catalysts are also employed for advanced cross-coupling reactions, although their cost and recovery can be challenging. nih.gov
The choice of solvent is critical, as solvents constitute a major portion of the waste generated in chemical processes. sci-hub.red Green solvents are selected based on their low toxicity, biodegradability, and derivation from renewable resources. Water is an ideal green solvent, and its use in purification steps, such as in the workup of complex biological analogues, is a key sustainable practice. acs.org Other solvents like n-propanol, methanol, and ethanol (B145695) are also commonly used in the synthesis of nicotinamide derivatives under sustainable conditions. acs.orgnih.govacs.org
Table 2: Green Solvents in the Synthesis of Nicotinamide Derivatives
| Solvent | Application | Rationale | Reference |
|---|---|---|---|
| Water (H₂O) | Purification, Reaction Medium | Non-toxic, readily available, environmentally benign. | orientjchem.orgacs.org |
| n-Propanol | Reaction Solvent | Lower toxicity compared to many traditional solvents. | nih.govacs.org |
| Ethanol | Reaction Solvent, Recrystallization | Renewable resource, low toxicity. | acs.orggoogle.com |
| Methanol | Reaction Solvent, Purification | Biodegradable, effective polar protic solvent. | acs.orgnih.gov |
Atom Economy and Waste Minimization Strategies
Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. kccollege.ac.in Reactions with high atom economy, such as rearrangements and addition reactions, are inherently more sustainable as they generate minimal byproducts and waste. kccollege.ac.in
One-pot and streamlined syntheses are primary strategies for improving atom economy and minimizing waste. researchgate.net By combining multiple steps, these processes eliminate the need for isolating intermediates, which reduces the consumption of solvents for reaction, extraction, and purification, and minimizes material losses. researchgate.netresearchgate.net Syntheses that are designed with fewer, high-yielding reaction steps are considered more efficient and generate less waste. orientjchem.orgresearchgate.net Even in complex, multi-step syntheses, waste can be minimized through strategies like the use of specialized resins to efficiently remove catalyst residues, which simplifies purification and reduces solvent usage. acs.org
Utilization of Environmentally Benign Reagents and Conditions
Benign reaction conditions include performing reactions at ambient temperature and pressure whenever possible to reduce energy consumption. organic-chemistry.org When elevated temperatures are necessary, energy-efficient methods like microwave irradiation are increasingly used. google.comgoogle.com Furthermore, the development of continuous flow synthesis offers a safer, more efficient, and less wasteful alternative to traditional batch processing, particularly for industrial-scale production.
Chemical Reactivity and Derivatization of 2 Bromo 6 Methylnicotinamide
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Bromine Position
The electron-deficient nature of the pyridine (B92270) ring, enhanced by the presence of the electron-withdrawing nicotinamide (B372718) group, facilitates nucleophilic aromatic substitution (SNAr) at the C-2 position, where the bromine atom serves as a good leaving group. byjus.commasterorganicchemistry.comlibretexts.org
Amination Reactions for Novel Nicotinamide Conjugates
The displacement of the C-2 bromine by various amine nucleophiles offers a direct route to novel 2-amino-6-methylnicotinamide (B35374) derivatives. This transformation is typically achieved by heating the substrate with an excess of the desired amine, sometimes in the presence of a base to neutralize the hydrobromic acid byproduct. The reaction kinetics can be influenced by the solvent and the nature of the amine. nih.gov Palladium-catalyzed amination, a variant of the Buchwald-Hartwig reaction, provides a milder and more general alternative for forming the C-N bond. This method employs a palladium catalyst, such as Pd₂(dba)₃, in conjunction with a phosphine (B1218219) ligand like rac-BINAP, and a base such as sodium tert-butoxide.
The general conditions for these amination reactions allow for the introduction of a wide range of amino functionalities, from simple alkylamines to more complex aniline (B41778) derivatives, thereby enabling the synthesis of diverse nicotinamide conjugates.
Alkoxylation and Thiolation Reactions for Functional Diversification
The functional diversification of 2-Bromo-6-methylnicotinamide can be readily achieved through alkoxylation and thiolation reactions.
Alkoxylation involves the substitution of the bromine atom with an alkoxy group, typically by reacting the substrate with a metal alkoxide, such as sodium methoxide (B1231860) or sodium ethoxide. google.comgelest.comnih.gov The reaction is generally carried out in the corresponding alcohol as the solvent. This method provides access to 2-alkoxy-6-methylnicotinamide derivatives.
Thiolation introduces a sulfur-containing moiety at the C-2 position. This can be accomplished by reacting this compound with a thiol in the presence of a base. researchgate.net A more regioselective method for the thiolation of 2-bromopyridines involves a copper-catalyzed reaction. For instance, the use of CuI with a ligand like L-proline in the presence of a base such as cesium carbonate has been shown to be effective for the thiolation of 2,x-dibromopyridines. This approach would be expected to afford 2-thio-6-methylnicotinamide derivatives with high selectivity. acs.orgrsc.org
| Reaction Type | Reagents and Conditions | Product Class |
| Alkoxylation | Metal Alkoxide (e.g., NaOR), Alcohol (ROH) | 2-Alkoxy-6-methylnicotinamides |
| Thiolation | Thiol (RSH), Base (e.g., Cs₂CO₃), CuI/L-proline | 2-Alkylthio-6-methylnicotinamides |
Cyanation and Other Carbon-Carbon Bond Forming Reactions
The introduction of a cyano group at the C-2 position is a valuable transformation, as the nitrile functionality can be further converted into other groups like carboxylic acids, amines, or amides. The cyanation of this compound can be achieved using various cyanide sources, often with the aid of a transition metal catalyst. researchgate.net
Palladium-catalyzed cyanation is a common method, employing reagents such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic cyanide source. rsc.orgscispace.com The reaction is typically carried out in a polar solvent like DMF at elevated temperatures. Other cyanide reagents like zinc cyanide (Zn(CN)₂) can also be used. rsc.org These methods provide a route to 2-cyano-6-methylnicotinamide.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Site
The bromine atom at the C-2 position of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters
The Suzuki-Miyaura cross-coupling reaction is a highly versatile method for forming a new carbon-carbon bond by coupling this compound with a variety of aryl or vinyl boronic acids or their esters. mdpi.comnih.gov This reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor like Pd(PPh₃)₄ or Pd(OAc)₂. researchgate.net A base, such as sodium carbonate or potassium phosphate, is required to facilitate the transmetalation step.
The reaction is tolerant of a wide range of functional groups on the boronic acid partner, allowing for the synthesis of a diverse library of 2-aryl- and 2-vinyl-6-methylnicotinamide derivatives.
| Catalyst System | Base | Coupling Partner | Product Type |
| Pd(PPh₃)₄ | K₃PO₄ | Arylboronic acid | 2-Aryl-6-methylnicotinamide |
| Pd(OAc)₂/Ligand | Na₂CO₃ | Vinylboronic acid | 2-Vinyl-6-methylnicotinamide |
Heck and Sonogashira Coupling Reactions
Heck Coupling: The Heck reaction provides a means to couple this compound with alkenes to form 2-alkenyl-6-methylnicotinamide derivatives. rsc.org This palladium-catalyzed reaction typically employs a Pd(II) salt like Pd(OAc)₂ with a phosphine ligand and a base, such as triethylamine (B128534). researchgate.netnih.gov The reaction can exhibit selectivity for the formation of either the α- or β-substituted product depending on the reaction conditions and ligands used. rsc.org
Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between this compound and a terminal alkyne. wikipedia.org This reaction is characteristically co-catalyzed by palladium and copper complexes. nih.govmdpi.com Typical conditions involve a palladium catalyst like Pd(PPh₃)₄, a copper(I) salt such as CuI, and an amine base like triethylamine. This reaction leads to the synthesis of 2-alkynyl-6-methylnicotinamide derivatives.
| Reaction | Catalyst System | Coupling Partner | Product Type |
| Heck Coupling | Pd(OAc)₂/Phosphine Ligand, Base (e.g., Et₃N) | Alkene | 2-Alkenyl-6-methylnicotinamide |
| Sonogashira Coupling | Pd(PPh₃)₄/CuI, Base (e.g., Et₃N) | Terminal Alkyne | 2-Alkynyl-6-methylnicotinamide |
Buchwald-Hartwig Amination and Related C-N Cross-Couplings
The palladium-catalyzed Buchwald-Hartwig amination serves as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, and it has been effectively applied to 2-bromopyridine (B144113) derivatives. libretexts.orgresearchgate.net This reaction is crucial for synthesizing various secondary and tertiary aminopyridines from aryl halides. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligands, which stabilize the palladium catalyst and modulate its reactivity. uwindsor.ca For the amination of 2-bromopyridines, various ligands have been employed successfully. While bulky, electron-rich phosphines are often favored, chelating bis(diphenylphosphane) ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) in combination with palladium sources such as Pd₂(dba)₃ or palladium(II) acetate (B1210297) have shown excellent results. researchgate.net The use of strong bases, most commonly sodium tert-butoxide (NaOtBu), is essential for the catalytic cycle to proceed efficiently. researchgate.netuwindsor.ca
Research has demonstrated the practical application of this methodology for coupling 2-bromopyridines with volatile amines, which can be challenging to work with. researchgate.net By conducting the reaction in sealed tubes, a variety of secondary and tertiary aminopyridines that are otherwise difficult to synthesize can be obtained in yields ranging from satisfactory (55%) to nearly quantitative (98%). researchgate.net In a specific example involving a related 2-bromo-6-methylpyridine, a Buchwald-Hartwig reaction with (+/-)-trans-1,2-diaminocyclohexane using a [Pd₂(dba)₃]/BINAP catalyst system and NaOtBu as the base in toluene (B28343) at 80°C afforded the desired N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine in 60% yield. chemspider.com This highlights the reaction's utility in creating complex, multi-substituted amine scaffolds. chemspider.com
The development of this reaction has progressed to industrial-scale applications, underscoring its reliability and versatility in synthesizing amine derivatives. uwindsor.canih.gov The choice of catalyst, ligand, base, and solvent are all critical parameters that can be optimized to achieve high yields and purity. libretexts.orguwindsor.ca
Table 1: Examples of Buchwald-Hartwig Amination with 2-Bromopyridine Scaffolds
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Citation |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃]/BINAP | NaOtBu | Toluene | 80 | 60 | chemspider.com |
| 2-Bromopyridine | Volatile Primary/Secondary Amines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | 55-98 | researchgate.net |
Negishi and Stille Coupling Reactions
Beyond C-N bond formation, the bromine atom of this compound is a versatile handle for carbon-carbon bond-forming reactions, notably the Negishi and Stille cross-coupling reactions. These palladium-catalyzed methods are fundamental in organic synthesis for creating biaryl compounds and introducing diverse organic fragments. wikipedia.orgorganic-chemistry.org
Negishi Coupling involves the reaction of an organozinc reagent with an organic halide. organic-chemistry.orgnumberanalytics.com This reaction is known for its high functional group tolerance and broad scope, coupling aryl, vinyl, and alkyl halides. organic-chemistry.orgtaylorandfrancis.com The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation from zinc to palladium, and reductive elimination. numberanalytics.com The choice of palladium or nickel catalyst and associated ligands is crucial for success, with common catalysts including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. numberanalytics.com While specific examples detailing the Negishi coupling of this compound are not prevalent in the provided results, the general reactivity of aryl bromides in this transformation is well-established. organic-chemistry.orgorganic-chemistry.org The reaction can be performed under mild conditions and has been adapted for use in aqueous media, enhancing its green chemistry profile. nih.gov
Stille Coupling utilizes an organotin (organostannane) reagent as the coupling partner for the organic halide. wikipedia.orgikm.org.my Organostannanes are advantageous due to their stability to air and moisture, and many are commercially available. wikipedia.org The reaction mechanism follows the standard cross-coupling pathway. wikipedia.orgikm.org.my A key feature of the Stille reaction is that the stereochemistry of vinyl groups is typically retained throughout the process. wikipedia.org The reactivity of the halide partner generally follows the order I > Br > Cl. wikipedia.org Similar to other cross-coupling reactions, side reactions such as the homocoupling of the organostannane can occur. wikipedia.org The utility of Stille coupling has been demonstrated with related nitrogen-containing heterocycles, such as the coupling of o-anilinostannanes with various aryl and alkenyl halides, which proceeds efficiently. nih.gov
The application of these coupling reactions to this compound would allow for the introduction of a wide array of substituents at the 2-position, including alkyl, alkenyl, and (hetero)aryl groups, thereby enabling the synthesis of a diverse library of derivatives for further study.
Table 2: General Parameters for Negishi and Stille Couplings
| Reaction | Coupling Partner | Typical Catalyst | Key Features | Citation |
| Negishi Coupling | Organozinc (R-ZnX) | Pd(PPh₃)₄, NiCl₂(dppe) | Broad scope, high functional group tolerance | organic-chemistry.orgnumberanalytics.com |
| Stille Coupling | Organostannane (R-SnR'₃) | Pd(PPh₃)₄, Pd₂(dba)₃/AsPh₃ | Stable reagents, retention of stereochemistry | wikipedia.orgikm.org.my |
Reactivity Profile of the Pyridine Nitrogen and Amide Moiety
N-Alkylation and N-Acylation Reactions
The reactivity of the pyridine nitrogen in this compound towards alkylation and acylation is influenced by the electronic and steric environment of the ring. Generally, the pyridine nitrogen is nucleophilic and can react with electrophiles. However, in this specific molecule, the electron-withdrawing effects of the bromo and carboxamide groups decrease the nucleophilicity of the ring nitrogen.
In related nicotinamide systems, N-methylation of the pyridine ring is a known metabolic process, leading to the formation of pyridinium (B92312) compounds like N-methyl-nicotinamide. nih.gov This suggests that under suitable conditions, the pyridine nitrogen of this compound can be alkylated. Synthetic procedures for N-alkylation would typically involve reacting the pyridine with an alkyl halide (e.g., methyl iodide) or another alkylating agent.
Acylation of the pyridine nitrogen is also possible, leading to the formation of N-acylpyridinium salts. These intermediates can be highly reactive and useful in subsequent transformations. While specific examples for this compound were not found, the general principle of pyridine N-acylation is a standard transformation in heterocyclic chemistry.
It is important to note that the amide nitrogen can also undergo alkylation or acylation, although it is generally less nucleophilic than the pyridine nitrogen. Selective reaction at either nitrogen would depend on the specific reagents and reaction conditions employed.
Derivatization of the Primary Amide Group for Scaffold Elaboration
The primary amide group of this compound is a key functional handle for scaffold elaboration, allowing for a variety of chemical transformations. The amide functionality is generally stable but can be converted into other important functional groups, providing access to a wide range of derivatives.
One common transformation is the hydrolysis of the amide to the corresponding carboxylic acid (2-bromo-6-methylnicotinic acid). This can be achieved under either acidic or basic conditions, typically by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH). The resulting carboxylic acid is a versatile intermediate that can undergo further reactions, such as esterification or conversion to an acid chloride for subsequent coupling reactions.
Another important derivatization is the dehydration of the primary amide to form a nitrile (2-bromo-6-methylnicotinonitrile). This transformation is typically accomplished using dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). The nitrile group can then participate in various reactions, including reduction to an amine or hydrolysis back to the carboxylic acid.
The amide nitrogen itself can also be functionalized. For example, it can be alkylated or acylated, though this may require specific conditions to avoid reaction at the more nucleophilic pyridine nitrogen. In medicinal chemistry, modifying the amide group is a common strategy. For instance, replacing the primary amide with a substituted amide, such as an N-methyl amide, can significantly impact the biological activity and properties of a molecule. acs.org This is typically achieved by coupling the corresponding carboxylic acid with the desired amine using standard peptide coupling reagents (e.g., BOP reagent, EDC). google.com
Table 3: Potential Derivatization Reactions of the Amide Group
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis | HCl (aq) or NaOH (aq), heat | Carboxylic Acid |
| Dehydration | POCl₃, SOCl₂, TFAA | Nitrile |
| N-Alkylation/Acylation | Alkyl/Acyl Halide, Base | Substituted Amide |
| Reduction | LiAlH₄ | Amine |
Functionalization of the C-6 Methyl Group
Side-Chain Modifications and Oxidative Transformations
The methyl group at the C-6 position of the pyridine ring is not merely a passive substituent but an active site for further chemical modification. The reactivity of a methyl group on a pyridine ring is analogous to that of a methyl group on a toluene ring, but its acidity and reactivity are enhanced by the electron-withdrawing nature of the heterocyclic ring.
Oxidative Transformations: The methyl group can be oxidized to various higher oxidation states. Mild oxidation can yield the corresponding alcohol (2-bromo-6-(hydroxymethyl)nicotinamide), which can be further oxidized to an aldehyde (2-bromo-6-formylnicotinamide) bldpharm.com and subsequently to a carboxylic acid (2-bromo-6-carboxynicotinamide). Common oxidizing agents for benzylic-type methyl groups include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and selenium dioxide (SeO₂). The choice of oxidant and reaction conditions allows for controlled oxidation to the desired functional group. For instance, oxidation of related N-methyl-nicotinamide by aldehyde oxidase is a known metabolic pathway, producing pyridone derivatives. nih.gov
Halogenation: The methyl group can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) using a radical initiator like AIBN or benzoyl peroxide, to form the corresponding halomethyl derivative (e.g., 2-bromo-6-(bromomethyl)nicotinamide). This halomethyl intermediate is a highly versatile synthon, readily participating in nucleophilic substitution reactions to introduce a wide range of functionalities, including ethers, esters, amines, and nitriles. This approach is valuable for linking the pyridine core to other molecular fragments. nih.gov
Deprotonation/Alkylation: The protons of the C-6 methyl group are weakly acidic and can be removed by a strong base, such as an organolithium reagent (e.g., n-BuLi) or lithium diisopropylamide (LDA), to generate a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds and extend the side chain. This strategy allows for the introduction of longer alkyl chains or more complex substituents at the C-6 position. acs.org
These transformations of the C-6 methyl group significantly expand the synthetic possibilities, enabling the creation of diverse analogues of this compound with modified side chains for structure-activity relationship (SAR) studies in drug discovery and materials science. nih.govbath.ac.uk
Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 6 Methylnicotinamide
Kinetic Analysis of Key Reaction Pathways
Kinetic analysis is a powerful tool for elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on various factors. For 2-Bromo-6-methylnicotinamide, key reaction pathways likely involve nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon and transformations involving the nicotinamide (B372718) moiety.
While specific kinetic data for this compound is not extensively documented in the literature, studies on similar compounds, such as other substituted bromopyridines and nicotinamide derivatives, offer valuable insights. For instance, the rate of nucleophilic substitution at the C2 position is expected to be influenced by the electronic effects of both the methyl group at C6 and the carboxamide group at C3. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the carboxamide group would activate the ring towards nucleophilic attack, while the electron-donating methyl group might have a modest deactivating effect.
In enzymatic reactions, such as those catalyzed by nicotinamidases, the kinetic parameters for related substrates like 6-methylnicotinamide (B127979) have been determined. nih.govlookchem.com These studies typically involve measuring initial reaction rates at varying substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximum reaction rate (Vmax). Although this compound is not a natural substrate, such analyses could provide a baseline for its potential interaction with and inhibition of relevant enzymes.
A hypothetical kinetic study of a nucleophilic substitution reaction of this compound with a nucleophile (Nu) could be designed to determine the rate law. If the reaction proceeds through a standard SNAr mechanism, the rate would likely be second order, first order in both the substrate and the nucleophile.
Rate = k[this compound][Nu]
The rate constant, k, would be influenced by temperature, solvent, and the nature of the nucleophile. A plausible set of hypothetical kinetic data for such a reaction is presented in Table 1.
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.01 | 0.01 | 1.0 x 10-5 |
| 2 | 0.02 | 0.01 | 2.0 x 10-5 |
Identification and Characterization of Reaction Intermediates
The identification of transient species, or reaction intermediates, is a cornerstone of mechanistic investigation. In the context of this compound, the most probable intermediate in nucleophilic aromatic substitution reactions is a Meisenheimer complex. This intermediate is a resonance-stabilized anionic species formed by the addition of the nucleophile to the aromatic ring.
In other transformations, such as palladium-catalyzed cross-coupling reactions, intermediates would involve organometallic species. For example, in a Suzuki coupling, an oxidative addition of the C-Br bond to a Pd(0) complex would form a Pd(II) intermediate. Subsequent transmetalation with a boronic acid derivative and reductive elimination would yield the coupled product and regenerate the Pd(0) catalyst. While direct evidence for these intermediates with this compound is scarce, their existence is well-established in the broader context of cross-coupling chemistry. researchgate.net
Techniques such as low-temperature NMR spectroscopy or trapping experiments could potentially be employed to detect and characterize these transient species. For instance, conducting a reaction at a very low temperature might allow for the accumulation of the Meisenheimer complex to a concentration detectable by NMR.
Isotopic Labeling Studies for Reaction Mechanism Elucidation
Isotopic labeling is a definitive method for tracing the path of atoms through a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. wikipedia.orgbeilstein-journals.org In the study of this compound, isotopes of carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H, deuterium) could be strategically incorporated to elucidate reaction pathways.
For instance, to confirm the position of nucleophilic attack in a substitution reaction, one could synthesize this compound with a ¹³C label at the C2 position. Analysis of the product using ¹³C NMR or mass spectrometry would reveal if the nucleophile has indeed replaced the bromine at the labeled carbon.
Kinetic isotope effects (KIEs) can also provide valuable mechanistic information. For example, if the C-Br bond cleavage is the rate-determining step in a reaction, a primary kinetic isotope effect would be observed when comparing the reaction rate of the normal compound with one containing a heavier isotope of bromine (e.g., ⁸¹Br). However, given the nature of SNAr reactions where the C-Br bond is typically broken in a fast, subsequent step after the formation of the Meisenheimer complex, a significant KIE is generally not expected.
In enzymatic systems, isotopic labeling is frequently used to understand catalytic mechanisms. nih.gov For example, if this compound were a substrate for a hydrolase, conducting the reaction in ¹⁸O-labeled water would lead to the incorporation of the ¹⁸O isotope into the carboxylic acid product, confirming the role of water as the nucleophile. nih.gov
A hypothetical isotopic labeling experiment to probe the mechanism of a Suzuki coupling reaction is outlined in Table 2.
Table 2: Hypothetical Isotopic Labeling Experiment for a Suzuki Coupling Reaction
| Reactant 1 | Reactant 2 | Expected Product | Mechanistic Insight |
|---|
Transition State Modeling and Reaction Coordinate Mapping
Computational chemistry provides powerful tools for modeling transition states and mapping reaction coordinates, offering a theoretical lens through which to view reaction mechanisms. kcl.ac.uk For this compound, density functional theory (DFT) calculations could be employed to model the transition state for nucleophilic aromatic substitution.
The transition state for the formation of the Meisenheimer complex would involve the partial formation of the C-Nu bond and the beginning of charge delocalization onto the pyridine ring. The calculated activation energy for this step would provide a theoretical estimate of the reaction rate. Similarly, the transition state for the departure of the bromide ion could also be modeled.
Reaction coordinate mapping would illustrate the energy profile of the entire reaction, from reactants to products, passing through any intermediates and transition states. This would provide a detailed picture of the energy landscape of the reaction and help to identify the rate-determining step.
For more complex reactions, such as enzyme-catalyzed transformations, molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the interaction of this compound with the active site of an enzyme and to calculate the energy profile of the catalyzed reaction. kcl.ac.uk
Solvent Effects and Catalysis in Reaction Mechanisms
The choice of solvent can have a profound impact on reaction rates and mechanisms. rsc.org For reactions involving charged intermediates, such as the Meisenheimer complex in SNAr reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically preferred. These solvents can solvate the cationic counter-ion without strongly solvating the nucleophile, thus enhancing its reactivity. Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
Catalysis can also significantly alter reaction pathways. In the context of this compound, palladium complexes are effective catalysts for cross-coupling reactions, as mentioned earlier. These catalysts provide a lower energy pathway for the formation of new carbon-carbon or carbon-heteroatom bonds.
Acid or base catalysis can also play a role in reactions involving the nicotinamide moiety. For example, the hydrolysis of the amide can be catalyzed by either acid or base. In enzymatic reactions, specific amino acid residues in the active site act as catalytic groups, facilitating the reaction through general acid-base catalysis or covalent catalysis. nih.gov
The effect of different solvents on a hypothetical SNAr reaction of this compound is summarized in Table 3.
Table 3: Hypothetical Solvent Effects on the Rate of a Nucleophilic Aromatic Substitution Reaction
| Solvent | Dielectric Constant (ε) | Relative Rate |
|---|---|---|
| Hexane | 1.9 | 1 |
| Dichloromethane | 9.1 | 50 |
| Acetone | 21 | 500 |
| Dimethylformamide (DMF) | 37 | 10000 |
Computational and Theoretical Studies of 2 Bromo 6 Methylnicotinamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that are often difficult or impossible to measure experimentally. For 2-Bromo-6-methylnicotinamide, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the molecule's inherent reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for molecules of this size. google.com Geometry optimization is a primary application of DFT, used to find the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. cnr.it
For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its equilibrium geometry. cnr.itjocpr.com This process yields crucial data including bond lengths, bond angles, and dihedral angles. While specific computational studies focused solely on this compound are not widely published, analysis of related structures like 2-bromo-3-hydroxy-6-methyl pyridine (B92270) has been performed using these methods to achieve reliable structural data. jocpr.comresearchgate.net Such calculations are also essential prerequisites for further computational analyses, including vibrational frequency calculations, HOMO-LUMO analysis, and MEP mapping. researchgate.net
Table 1: Representative DFT Functionals and Basis Sets for Pyridine Derivatives This table illustrates common methods used for calculations on similar molecules.
| Method | Functional | Basis Set | Application |
|---|---|---|---|
| DFT | B3LYP | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies jocpr.com |
| DFT | B3LYP | 6-311++G(d,p) | Electronic Properties, NBO/NLO Analysis researchgate.net |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.netnih.gov A small gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
In this compound, the HOMO is expected to be located primarily on the electron-rich pyridine ring, while the LUMO is likely a π* antibonding orbital. The energy of these orbitals and the resulting gap can be calculated using DFT. For instance, a computational study on the related 2-bromo-3-hydroxy-6-methyl pyridine determined its HOMO-LUMO gap, providing insight into its electronic properties and reactivity. jocpr.comresearchgate.net The calculated HOMO and LUMO energies for a molecule indicate its ability to donate and accept electrons, respectively, which is fundamental to predicting its behavior in chemical reactions.
The distribution of charge within a molecule governs its electrostatic interactions and is a primary determinant of its reactivity. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. researchgate.net They are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
On an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are prone to attack by electrophiles. For this compound, these sites are expected to be the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles. Such areas would include the hydrogen atom of the amide group. researchgate.net Neutral regions are typically colored green. researchgate.net MEP analysis thus provides a clear, visual prediction of the molecule's reactive behavior and intermolecular interaction patterns. researchgate.net
The Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. It is a direct measure of bond strength and a key indicator of the molecule's thermodynamic stability. nrel.govlibretexts.org The C-Br bond in this compound is particularly important as its cleavage is often the initial step in substitution or cross-coupling reactions.
Table 2: Average Bond Dissociation Energies for Relevant Bonds Values are approximate and can vary significantly based on the specific molecular structure.
| Bond | Average BDE (kJ/mol) | Average BDE (kcal/mol) |
|---|---|---|
| C-Br | 284 ucsb.edu | 67.9 |
| C-C (aromatic) | ~500-550 | ~120-131 |
| C-H (on methyl) | 413 libretexts.org | 98.7 |
Conformational Analysis and Molecular Dynamics Simulations
Computational methods can be used to calculate the energy of different conformers to identify the most stable arrangement. Studies on related nicotinamide (B372718) structures have explored their conformational preferences and the potential for intramolecular hydrogen bonding. researchgate.net For this compound, there is potential for an intramolecular hydrogen bond between the amide N-H and the pyridine nitrogen, which would favor a planar conformation.
Molecular Dynamics (MD) simulations can provide further insight by modeling the dynamic behavior of the molecule over time, often in the presence of a solvent. MD simulations track the movements of atoms and can reveal preferred conformations, the flexibility of the molecule, and its interactions with its environment, which is particularly useful for understanding how it might behave in a biological system.
Prediction of Reaction Pathways and Selectivity (e.g., Regio- and Stereoselectivity)
A significant application of computational chemistry is the prediction of reaction outcomes. By modeling the transition states and intermediates of a potential reaction, chemists can calculate activation energies and predict the most likely reaction pathway. This is particularly valuable for understanding regioselectivity in molecules like this compound, which has multiple potential reaction sites.
The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the 2-position is a good leaving group, and this position is activated by the ring nitrogen. Research on related 2-bromopyridines shows that this position is often the primary site for substitution. Computational studies can rationalize this selectivity by comparing the activation barriers for attack at different positions. For example, in related systems, coordination of a reactant to a nearby functional group can direct the reaction to a specific site, a mechanism that can be explored computationally. acs.org
Furthermore, the C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). Computational studies on halo-heterocycles have linked the regioselectivity of these reactions to factors like C-X bond dissociation energies and frontier molecular orbital interactions between the heterocycle and the metal catalyst. nih.gov For this compound, such calculations could predict whether a coupling reaction would occur preferentially at the C-Br bond over potential C-H activation sites.
Theoretical Studies of Non-Covalent Interactions in Supramolecular Assemblies (e.g., Quantum Theory of Atoms-in-Molecules (QTAIM), Non-Covalent Interaction (NCI) Plot for Co-crystals and Salts)
Computational and theoretical chemistry offer powerful tools to elucidate the intricate network of non-covalent interactions that govern the formation and stability of supramolecular assemblies, such as co-crystals and salts. For the compound this compound, these methods are instrumental in understanding how the interplay of various weak forces dictates its crystal packing and potential for forming multicomponent crystalline solids. While specific, in-depth research exclusively detailing the computational analysis of this compound is not extensively available in the reviewed literature, the established principles of computational chemistry provide a robust framework for its theoretical investigation.
Methodologies like the Quantum Theory of Atoms-in-Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot are at the forefront of analyzing these interactions. researchgate.netwikipedia.orgdntb.gov.ua QTAIM, developed by Richard Bader, partitions the electron density of a molecule to define atoms and the bonds between them, including weak non-covalent contacts. wikipedia.orguni-rostock.de This theory allows for the characterization of bond critical points (BCPs) and the properties of the electron density at these points, which in turn reveals the nature and strength of interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. uni-rostock.dewiley-vch.de
The NCI plot is a visualization technique that highlights non-covalent interactions in real space. chemtools.orggithub.comjussieu.fr It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). Regions of weak interactions are identified as surfaces where the reduced density gradient is low for low electron densities. chemtools.org The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, when mapped onto these surfaces, distinguishes between attractive (stabilizing) and repulsive (destabilizing) interactions. chemtools.org
In the context of this compound, a theoretical study would involve the following key aspects:
Identification of Potential Interaction Sites: The molecular structure of this compound features several key functional groups capable of engaging in non-covalent interactions. The bromine atom can participate in halogen bonding, the amide group is a classic donor and acceptor for hydrogen bonding, and the pyridine ring can be involved in π-stacking and lone-pair-π interactions. researchgate.netresearchgate.net
QTAIM Analysis of Supramolecular Synthons: In hypothetical co-crystals or salts of this compound, QTAIM analysis would be used to characterize the supramolecular synthons—the robust and predictable patterns of intermolecular interactions. researchgate.net For instance, the common amide-amide homosynthon or amide-acid heterosynthon could be analyzed. The table below outlines the typical QTAIM parameters at the bond critical points for different types of non-covalent interactions that would be expected in such systems.
| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Total Energy Density (H) (a.u.) |
| Hydrogen Bond | 0.002 - 0.040 | 0.024 - 0.139 | Negative |
| Halogen Bond | 0.005 - 0.035 | Positive | Slightly Negative or Positive |
| Van der Waals | < 0.010 | Positive | Slightly Positive |
This is a representative table based on general findings in computational chemistry and not from specific studies on this compound.
NCI Plot Visualization: An NCI plot would provide a visual representation of the non-covalent interactions within the crystal lattice of this compound or its derivatives. Large, blue-colored surfaces would indicate strong attractive interactions like hydrogen bonds. Green surfaces would represent weaker van der Waals interactions, while red areas would signify steric repulsion. researchgate.net This visualization is crucial for a qualitative understanding of the forces holding the supramolecular structure together.
Studies on closely related molecules, such as nicotinamide and 6-methylnicotinamide (B127979), have demonstrated the power of these computational tools. researchgate.netdntb.gov.uaasianpubs.org These studies reveal that a combination of strong hydrogen bonds and weaker interactions like C-H···O and π-stacking are crucial for the stability of their crystal structures. researchgate.net For this compound, the presence of the bromine atom introduces the possibility of halogen bonding, which would compete with and complement the other interactions, potentially leading to novel supramolecular architectures.
While detailed, published research findings specifically for this compound are pending, the theoretical framework provided by QTAIM and NCI plot analysis is well-equipped to provide significant insights into its supramolecular chemistry. Such studies would be invaluable for crystal engineering and the rational design of new solid forms with tailored physicochemical properties.
Advanced Analytical Characterization Techniques for 2 Bromo 6 Methylnicotinamide and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2-Bromo-6-methylnicotinamide and its derivatives. This technique provides highly accurate mass measurements, which in turn allows for the determination of the elemental formula of a compound with a high degree of confidence. For instance, the molecular formula of a derivative, 2-Bromo-4-(difluoromethyl)-6-methylnicotinamide, is confirmed as C8H7BrF2N2O. bldpharm.com Similarly, HRMS can verify the molecular weight and isotopic patterns of related nicotinamide (B372718) derivatives, such as 5-Bromo-N-methylnicotinamide, which has a molecular formula of C₇H₇BrN₂O.
The precision of HRMS is critical in distinguishing between compounds with the same nominal mass but different elemental compositions. This is particularly important in the analysis of complex reaction mixtures or in metabolism studies where the identification of novel metabolites is required. researchgate.net Techniques such as electrospray ionization (ESI) are often coupled with HRMS to analyze a wide range of compounds, including nicotinamide derivatives. nih.gov The data generated from HRMS, often in conjunction with other analytical methods, provides definitive evidence for the structure of newly synthesized compounds. orientjchem.org
Table 1: Exemplary HRMS Data for Nicotinamide Derivatives
| Compound | Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Ionization Mode |
| 2-Bromo-4-(difluoromethyl)-6-methylnicotinamide | C8H7BrF2N2O | [Calculated Value] | [Measured Value] | ESI+ |
| 5-Bromo-N-methylnicotinamide | C₇H₇BrN₂O | 215.9796 | 215.9794 | ESI+ |
| 4-Methoxynicotinamide | C₇H₈N₂O₂ | 152.0586 | 152.0587 | ESI+ |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of this compound and its derivatives in solution. One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. orientjchem.org For example, in ¹H NMR, the chemical shifts, integration, and coupling patterns of the signals reveal the number of different types of protons and their connectivity. semanticscholar.orgresearchgate.net Similarly, ¹³C NMR provides information on the number and types of carbon atoms. semanticscholar.orgrsc.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for a more comprehensive structural assignment. mdpi.com These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals, which is crucial for confirming the substitution pattern on the nicotinamide ring and any attached functional groups. mdpi.comresearchgate.net The use of various deuterated solvents, such as DMSO-d₆ or CDCl₃, is standard practice in NMR analysis. orientjchem.orgmdpi.com
Table 2: Representative ¹H and ¹³C NMR Data for a Nicotinamide Derivative
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 8.62 (d, J=1.7 Hz, 1H) | H-2 (Pyridine) | 166.2 | C=O (Amide) |
| 8.40 (d, J=2.9 Hz, 1H) | H-6 (Pyridine) | 155.0 | C-4 (Pyridine) |
| 8.13 (s, br, 1H) | NH (Amide) | 140.7 | C-2 (Pyridine) |
| 7.74 (dd, J=1.8, 2.8 Hz, 1H) | H-4 (Pyridine) | 140.1 | C-6 (Pyridine) |
| 7.59 (s, br, 1H) | NH (Amide) | 130.3 | C-5 (Pyridine) |
| 3.86 (s, 3H) | OCH₃ | 118.8 | C-3 (Pyridine) |
| 55.7 | OCH₃ | ||
| Data derived from a representative methoxynicotinamide derivative. nih.gov |
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation and Supramolecular Interactions
Furthermore, SCXRD is invaluable for studying supramolecular interactions, such as hydrogen bonding and π-π stacking, which govern how molecules pack in the crystal lattice. researchgate.netnih.govacs.org These non-covalent interactions play a crucial role in determining the physical properties of the solid material. dntb.gov.uarsc.org The analysis of supramolecular assemblies provides insights into crystal engineering and the design of materials with specific properties. researchgate.net Modern diffractometers equipped with sensitive detectors and multiple X-ray sources (e.g., Mo and Cu) are capable of analyzing even small or weakly diffracting crystals. fzu.czuni-giessen.de
Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR), Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and gaining insights into the conformational properties of this compound and its derivatives. orientjchem.org These techniques are complementary, as some vibrational modes may be strong in FTIR and weak or absent in Raman, and vice versa. spectroscopyonline.com
FTIR spectroscopy is particularly sensitive to polar functional groups and is commonly used to identify characteristic vibrations such as the C=O stretch of the amide group (around 1650 cm⁻¹) and N-H stretching and bending vibrations. researchgate.net Raman spectroscopy, on the other hand, is well-suited for analyzing non-polar bonds and symmetric vibrations. spectroscopyonline.com The combination of both techniques provides a more complete vibrational profile of the molecule. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. researchgate.netnih.govresearchgate.netasianpubs.org
Table 3: Characteristic Vibrational Frequencies for Nicotinamide Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Amide N-H | Stretch | ~3300 | FTIR, Raman |
| Aromatic C-H | Stretch | ~3100 | FTIR, Raman |
| Amide C=O | Stretch (Amide I) | ~1650 | FTIR |
| Amide N-H | Bend (Amide II) | ~1550 | FTIR |
| Pyridine (B92270) Ring | C=C, C=N Stretches | 1400-1600 | FTIR, Raman |
| C-Br | Stretch | [Value not specified] | Raman |
| Note: Specific wavenumber for C-Br stretch was not available in the provided search results. |
Advanced Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)) for Purity Assessment, Isomer Separation, and Reaction Monitoring
Advanced chromatographic techniques are essential for assessing the purity of this compound and its derivatives, separating isomers, and monitoring the progress of chemical reactions. orientjchem.org High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile and thermally labile compounds. scribd.com Reversed-phase HPLC, often with a C18 column, is commonly employed for the separation of nicotinamide derivatives. scribd.com HPLC methods can be optimized for high purity assessment, with some methods achieving purity levels greater than 90%.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of components in a mixture. rsc.org Temperature programming in GC can improve the separation of compounds with a wide range of boiling points. rsc.org Both HPLC and GC-MS, often coupled with tandem mass spectrometry (MS/MS), are invaluable for detecting and identifying impurities and degradation products.
Applications of 2 Bromo 6 Methylnicotinamide and Its Derivatives in Advanced Chemical Research
Building Blocks in the Synthesis of Complex Heterocyclic Systems and Natural Product Analogues
The strategic placement of the bromo and methyl groups on the pyridine (B92270) ring makes 2-Bromo-6-methylnicotinamide a valuable precursor in organic synthesis. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse substituents at the 2-position. This capability is crucial for the construction of complex heterocyclic systems, which are core structures in many biologically active compounds. bldpharm.com Fused heterobicyclic systems, in particular, have gained significant attention in medicinal chemistry due to their broad spectrum of physiological activities. bldpharm.com
The nicotinamide (B372718) framework itself is a key component of the essential cofactor β-nicotinamide adenine (B156593) dinucleotide (β-NAD), which serves as a building block in the biosynthesis of some natural products. The ability to modify the nicotinamide core, as seen with this compound, allows chemists to create analogues of natural products, potentially leading to compounds with enhanced or novel biological activities. The synthesis of such analogues is a cornerstone of drug discovery and chemical biology, aiming to understand and modulate biological pathways.
Development of Chemical Probes for Biological Systems (Strictly In Vitro Studies)
The development of chemical probes is essential for dissecting complex biological processes at the molecular level. These probes are small molecules designed to interact with specific biological targets, such as enzymes or receptors, in a controlled in vitro setting.
Enzyme Inhibition Studies with Recombinant Proteins and Cell-Free Systems (e.g., NAMPT, Fab I)
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of NAD+ biosynthesis and a target of interest in various diseases. Given the structural similarity of this compound to the natural substrate, it and its derivatives are logical candidates for the design of NAMPT inhibitors. In vitro assays using recombinant NAMPT in cell-free systems are the standard for evaluating the inhibitory potential of such compounds. By measuring the reduction in enzyme activity in the presence of the test compound, researchers can determine its potency and mechanism of inhibition.
Similarly, FabI, an enoyl-acyl carrier protein reductase, is a crucial enzyme in bacterial fatty acid synthesis. The nicotinamide moiety is a well-known scaffold for FabI inhibitors. The development of novel derivatives from precursors like this compound could lead to new classes of antibacterial agents. In vitro studies with purified FabI enzyme are employed to screen for and characterize the inhibitory activity of these synthetic compounds.
Receptor Binding Assays Utilizing Isolated Biomolecules
Receptor binding assays are fundamental in vitro tools to assess the affinity of a ligand for its target receptor. These experiments typically use isolated and purified receptors, often expressed in recombinant systems. For derivatives of this compound designed to target a specific receptor, these assays quantify the binding affinity, usually expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This data is critical for establishing the specific interaction between the compound and its intended biological target, guiding further structural modifications to enhance potency and selectivity.
Molecular Docking and Structure-Activity Relationship (SAR) Studies in Biological Contexts (In Silico and In Vitro)
To rationally design more potent and selective compounds, researchers rely on a combination of computational (in silico) and experimental (in vitro) methods. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This allows for the visualization of potential binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the affinity of the ligand.
The insights gained from molecular docking are used to inform Structure-Activity Relationship (SAR) studies. SAR is the process of correlating the chemical structure of a compound with its biological activity. By systematically modifying the structure of this compound—for instance, by replacing the bromine atom with different functional groups via cross-coupling reactions—and evaluating the biological activity of the resulting analogues in vitro, researchers can build a comprehensive SAR model. This model is invaluable for guiding the optimization of lead compounds into more effective chemical probes or drug candidates.
| Research Area | Methodology | Objective | Key Metrics |
| Enzyme Inhibition | In vitro assays with recombinant proteins | To measure the potency of compounds against specific enzyme targets (e.g., NAMPT, Fab I). | IC50, Ki |
| Receptor Binding | Assays with isolated biomolecules | To quantify the binding affinity of a ligand to its receptor. | Kd, Ki |
| Molecular Docking | In silico computational modeling | To predict the binding mode and interactions of a ligand with its target protein. | Binding Energy (kcal/mol) |
| SAR Studies | Synthesis and in vitro testing of analogues | To establish a relationship between chemical structure and biological activity for rational drug design. | Trends in potency across a chemical series |
Role in Coordination Chemistry and Metal-Organic Frameworks
The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the amide group in this compound make it an excellent ligand for coordinating with metal ions. In coordination chemistry, ligands are molecules or ions that donate a pair of electrons to a central metal atom to form a coordination complex. The specific geometry and electronic properties of this compound can influence the structure, stability, and reactivity of the resulting metal complexes.
Furthermore, such ligands are fundamental components in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials consisting of metal ions or clusters linked together by organic ligands. The structure of the organic linker dictates the pore size, shape, and chemical environment within the framework. The bifunctional nature of this compound derivatives could be exploited to create novel MOFs with tailored properties for applications in gas storage, separation, and catalysis. The interactions between the organic ligand and the metal center are crucial for the stability and function of the MOF.
Potential in Materials Science and Functional Polymers
The reactivity of the bromine atom in this compound opens avenues for its use in materials science. Through polymerization reactions, this compound can serve as a monomer or a precursor to monomers for the synthesis of functional polymers. For example, the bromine atom can be converted into a polymerizable group, or it can be used as an initiation site for certain types of polymerization. The resulting polymers, incorporating the nicotinamide moiety, could exhibit interesting properties, such as thermal stability, specific recognition capabilities, or redox activity, making them suitable for advanced functional materials in electronics, sensing, or biomedical applications.
Exploration as Catalytic Agents or Ligands in Organic Reactions
While direct catalytic applications of this compound are not extensively documented in dedicated research, the structural motifs inherent in this compound—specifically the 2-halopyridine and nicotinamide functionalities—are integral to a variety of catalytically active systems. The exploration of its derivatives as ligands in organometallic catalysis, therefore, represents a promising and logical extension of existing chemical research. The presence of a pyridine ring, a bromine atom, and an amide group provides multiple potential coordination sites and avenues for synthetic modification to create tailored ligands for specific organic transformations.
Research into related compounds, particularly those containing a pyridyl-amide framework, offers significant insights into the potential catalytic roles of this compound derivatives. These derivatives are primarily investigated for their ability to form stable and reactive complexes with transition metals such as palladium and nickel, which are workhorses in modern synthetic organic chemistry.
A significant area of investigation for analogous structures is in the field of cross-coupling reactions. The pyridine nitrogen and the amide group can act as a bidentate ligand system, chelating to a metal center and thereby influencing its reactivity and selectivity. For instance, 2-(N-Alkylcarboxamide)-6-iminopyridyl palladium and nickel complexes have demonstrated notable catalytic activity. rsc.orguea.ac.uk These ligands, which share the core 2-pyridyl-carboxamide structure with derivatives of this compound, form stable complexes that can catalyze reactions like ethylene (B1197577) dimerization and the vinyl-polymerization of norbornene. rsc.orguea.ac.uk
The catalytic performance of such complexes is often dictated by the steric and electronic properties of the ligand. In the case of 2-(N-Alkylcarboxamide)-6-iminopyridyl nickel complexes, the nature of the alkyl substituent on the imine nitrogen was found to significantly impact the catalytic activity for ethylene dimerization when activated with diethylaluminium chloride (Et₂AlCl).
Table 1: Ethylene Dimerization Activity of 2-(N-Alkylcarboxamide)-6-iminopyridyl Nickel Complexes
| Ligand/Complex | Alkyl Group | Activity (g/mol(Ni)·h) |
|---|---|---|
| L¹NiCl₂ | 2,6-Me₂C₆H₃ | 1.2 x 10⁵ |
| L²NiCl₂ | 2,6-Et₂C₆H₃ | 1.5 x 10⁵ |
| L³NiCl₂ | 2,6-iPr₂C₆H₃ | 2.1 x 10⁵ |
| L⁴NiCl₂ | 2,4,6-Me₃C₆H₂ | 0.9 x 10⁵ |
Data synthesized from analogous systems to illustrate potential applications.
This data suggests that modifying the substituents on a this compound-derived ligand could similarly tune the catalytic activity of its metal complexes.
Furthermore, palladium complexes of pyridyl-amide ligands have been explored as "cooperating ligands" in C-H activation reactions. uva.es In these systems, the ligand is not a passive scaffold but actively participates in the bond-breaking and bond-forming steps of the catalytic cycle. The deprotonated amide nitrogen can act as an internal base to facilitate C-H bond cleavage, a highly sought-after transformation in organic synthesis for its atom economy. The ability of pyridyl-amide ligands to enable the C-H activation of arenes has been demonstrated, with the efficiency of the process being dependent on the ligand structure. uva.es
Table 2: C-H Arylation of Pyridine using Cooperating Pyridyl-Amide Ligands
| Ligand | Arene | Coupling Product Yield (%) |
|---|---|---|
| 6-hydroxypicolinic acid | Pyridine | 82 |
| Pyridyl-amide derivative | Pyridine | 29 |
Illustrative data from related cooperating ligand systems.
These findings open up the possibility of designing this compound-based ligands for palladium-catalyzed direct arylation reactions. The bromine atom at the 2-position could either be retained to influence the electronic properties of the ligand or be replaced through a cross-coupling reaction to introduce further functionality before the resulting ligand is employed in a catalytic process.
The inherent structure of nicotinamide itself has been shown to coordinate to various metal ions, typically through the pyridine nitrogen, forming complexes with interesting biological and chemical properties. bioline.org.brdergipark.org.tr This fundamental coordinating ability of the nicotinamide core provides a solid foundation for the development of more complex, catalytically active derivatives.
Future Research Directions and Emerging Opportunities for 2 Bromo 6 Methylnicotinamide
Exploration of Uncharted Reactivity Profiles and Novel Chemical Transformations
The chemical architecture of 2-Bromo-6-methylnicotinamide presents a rich platform for investigating novel reactions. The presence of a reactive bromine atom at the 2-position is a prime site for a multitude of cross-coupling reactions, which remain largely unexplored for this specific molecule. Future research should systematically investigate its reactivity in well-established transformations such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, thereby generating extensive libraries of novel derivatives.
Beyond standard cross-coupling, the unique electronic environment of the pyridine (B92270) ring could be exploited for less common transformations. For instance, investigating C-H activation at other positions on the ring or functionalization of the methyl group could lead to unprecedented molecular skeletons. The synthesis of related 2-bromo-6-alkylaminopyridines has demonstrated the feasibility of nucleophilic substitution at the bromine-bearing carbon, suggesting a pathway for creating diverse compound libraries. georgiasouthern.edu
| Potential Transformation | Reagents/Catalysts | Potential Outcome | Relevant Analogs |
| Suzuki Coupling | Pd catalyst, boronic acids/esters | Aryl/heteroaryl-substituted nicotinamides | Phenyl pyrazoles mdpi.com |
| Buchwald-Hartwig Amination | Pd catalyst, amines | N-aryl/N-heteroaryl substituted aminopyridines | 2,6-Diaminopyridine ligands georgiasouthern.edu |
| Sonogashira Coupling | Pd/Cu catalysts, terminal alkynes | Alkynyl-substituted nicotinamides | Not specified |
| Heck Coupling | Pd catalyst, alkenes | Alkenyl-substituted nicotinamides | Not specified |
| C-H Activation | Transition metal catalysts (e.g., Ru, Rh, Ir) | Direct functionalization of other ring positions | Not specified |
| Methyl Group Functionalization | Radical initiators, oxidizing agents | Introduction of functional groups at the methyl position | Not specified |
This table outlines potential, largely unexplored chemical transformations for this compound based on established reactivity principles of similar structures.
Integration into Automated Synthesis and Flow Chemistry Platforms
The systematic exploration of this compound's chemical space necessitates efficient and high-throughput synthesis methodologies. Automated synthesis and flow chemistry platforms offer significant advantages over traditional batch processing for this purpose. nih.govresearchgate.net Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, better selectivity, and improved safety, especially when dealing with exothermic reactions or unstable intermediates. researchgate.netdrugdiscoverytrends.com
Integrating the synthesis of this compound derivatives into a continuous flow system would enable the rapid generation of a diverse library of compounds for screening. drugdiscoverytrends.com For example, a flow reactor could be set up to perform a Suzuki coupling, where a stream of this compound is mixed with a library of different boronic acids under optimized conditions, generating a multitude of products in a short period. mdpi.com This approach has been successfully applied to the synthesis of other heterocyclic compound libraries, demonstrating its power for creating chemical diversity. drugdiscoverytrends.com
| Benefit of Flow Chemistry | Description | Relevance to this compound |
| Enhanced Safety | Superior heat and mass transfer minimizes risks associated with exothermic reactions or hazardous reagents. researchgate.net | Handling of potentially energetic intermediates and reagents in derivatization reactions. |
| Increased Efficiency & Yield | Precise control over reaction parameters often leads to higher conversion rates and cleaner reactions. drugdiscoverytrends.com | Optimizing coupling reactions and other transformations to maximize product output. |
| Rapid Library Synthesis | Automation allows for the sequential or parallel synthesis of numerous derivatives for screening purposes. drugdiscoverytrends.com | Accelerating the discovery of new applications by quickly generating a wide range of analogs. |
| Scalability | Production can be scaled up by extending the operation time or using larger reactors without re-optimization. drugdiscoverytrends.com | Facilitating the transition from laboratory-scale synthesis to pilot or industrial production. |
This table summarizes the key advantages of employing automated flow chemistry for the synthesis and derivatization of this compound.
Advanced Computational Design and High-Throughput Screening for New Applications
Computational tools and high-throughput screening (HTS) are indispensable for the modern discovery of novel applications for chemical compounds. nih.gov For this compound, these techniques can guide the synthesis of derivatives with desired biological activities or material properties.
Advanced computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, can be employed to predict the potential of this compound derivatives as inhibitors of specific enzymes or as ligands for receptors. nih.govresearchgate.net For instance, docking studies could be performed to evaluate the binding of virtual libraries of its derivatives to the active sites of various therapeutic targets. This approach has been successfully used to identify novel inhibitors for enzymes like nicotinamide-N-methyltransferase (NNMT) and to optimize ligands for bromodomains. mdpi.comacs.org
Complementing computational design, HTS allows for the rapid experimental testing of large numbers of compounds against biological targets. frontiersin.orgresearchgate.net Libraries of this compound derivatives, synthesized perhaps via flow chemistry, could be screened against panels of cancer cell lines, kinases, or other enzymes to identify new leads for drug discovery. nih.gov Whole-cell screening methods, such as those developed for identifying nicotinamidase inhibitors, provide a powerful platform for such large-scale investigations. frontiersin.org
| Methodology | Description | Potential Application for this compound |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net | Identifying potential protein targets (e.g., kinases, transferases) and guiding the design of more potent inhibitors. |
| QSAR | Relates the chemical structure of a series of compounds to their biological activity. researchgate.net | Predicting the activity of unsynthesized derivatives to prioritize synthetic efforts. |
| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. frontiersin.org | Rapidly identifying "hit" compounds from a library of derivatives for further development. |
| Fragment-Based Screening | Identifying small chemical fragments that bind to a biological target. | Using the this compound scaffold as a starting point for building more complex and potent molecules. |
This table highlights advanced computational and experimental methods that can accelerate the discovery of new applications for this compound.
Development of Sustainable and Cost-Effective Industrial Synthesis Routes
For any compound to have a significant real-world impact, its synthesis must be scalable, cost-effective, and environmentally sustainable. Future research should focus on developing "green" synthetic routes to this compound that minimize waste, avoid hazardous reagents, and are economically viable on an industrial scale.
Current synthetic methods for related nicotinamides and brominated aromatics often rely on traditional batch processes which may not be optimal in terms of efficiency or environmental impact. google.com Research into alternative, more sustainable methods is crucial. This could involve exploring biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions. The use of naturally occurring starting materials, such as nicotinamide (B372718) (vitamin B3) itself, as a precursor in sustainable synthesis has been demonstrated for other applications and could be a viable strategy. nih.gov
Q & A
Advanced Question: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Answer:
- Basic: The compound is typically synthesized via bromination of 6-methylnicotinamide derivatives using brominating agents (e.g., or ) under inert atmospheres at low temperatures to minimize side reactions . Post-synthesis, purification via column chromatography or recrystallization is recommended.
- Advanced: Optimization involves adjusting parameters such as solvent polarity (e.g., dichloromethane vs. THF), reaction temperature (-10°C to 25°C), and stoichiometric ratios of brominating agents. Continuous flow reactors (CFRs) may enhance reproducibility and scalability by maintaining precise temperature and mixing conditions . Statistical tools like Design of Experiments (DoE) can identify critical variables affecting yield and purity.
Basic Question: What analytical techniques are used to characterize this compound?
Advanced Question: How can advanced spectroscopic methods resolve structural ambiguities in brominated nicotinamide derivatives?
Answer:
- Basic: Standard characterization includes / NMR for functional group identification, mass spectrometry (HRMS) for molecular weight confirmation, and FT-IR for carbonyl and amide bond validation .
- Advanced: For ambiguous cases, 2D NMR techniques (e.g., HSQC, HMBC) clarify regioselectivity of bromination. X-ray crystallography provides definitive structural elucidation, as demonstrated in analogs like 6-bromo-2’-chlorobenzylidene derivatives . Computational methods (DFT calculations) can predict spectroscopic profiles and compare with empirical data to validate structures .
Basic Question: How is this compound purified after synthesis?
Advanced Question: What challenges arise when scaling up purification processes for brominated nicotinamides?
Answer:
- Basic: Lab-scale purification employs silica gel chromatography with gradient elution (hexane/ethyl acetate) or recrystallization using ethanol/water mixtures .
- Advanced: Scaling up introduces challenges like solvent volume management and heat dissipation. Simulated Moving Bed (SMB) chromatography improves efficiency for large batches. Impurity profiling via HPLC-MS identifies byproducts (e.g., di-brominated isomers), requiring adaptive solvent systems .
Basic Question: What biological activities have been reported for brominated nicotinamide analogs?
Advanced Question: How can researchers design experiments to elucidate the mechanism of action of this compound in enzymatic assays?
Answer:
- Basic: Brominated nicotinamides exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. For example, 6-bromo-2’-chlorobenzylidene analogs show MIC values of 8–32 µg/mL against S. aureus .
- Advanced: Mechanistic studies require enzyme kinetics (e.g., determination via Lineweaver-Burk plots) and molecular docking simulations to predict binding interactions. Isotopic labeling (e.g., ) tracks metabolic pathways in vitro. Dose-response assays combined with transcriptomic profiling (RNA-seq) can identify downstream targets .
Advanced Question: How should researchers address contradictions in reported synthetic yields or biological data for brominated nicotinamides?
Answer:
- Cross-validate experimental protocols against literature (e.g., reagent purity, inert atmosphere integrity). For yield discrepancies, analyze side reactions via LC-MS or NMR .
- In biological studies, standardize assay conditions (e.g., cell line passage number, incubation time) and use positive controls (e.g., known inhibitors). Meta-analyses of published data can identify trends obscured by methodological variability .
Advanced Question: What strategies ensure the stability of this compound during storage and experimental use?
Answer:
- Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways .
- For aqueous assays, use stabilizers like cyclodextrins or co-solvents (DMSO ≤1% v/v) to mitigate hydrolysis. Monitor stability via periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
